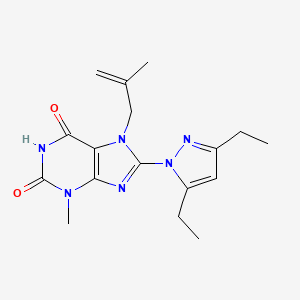![molecular formula C20H15Cl3N2O4S B4661776 2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4661776.png)
2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Vue d'ensemble
Description
2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that features a naphthalene core substituted with a chloro group and a piperazine ring The piperazine ring is further substituted with a 3,4-dichlorobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Chloro Group: Chlorination of the naphthalene core can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Attachment of the 3,4-Dichlorobenzenesulfonyl Group: This step involves the reaction of the piperazine ring with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The chloro group on the naphthalene core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its structural similarity to other known bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Chemical Biology: The compound serves as a probe in chemical biology for studying protein-ligand interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation by binding to key proteins and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzenesulfonyl Chloride: A precursor in the synthesis of the target compound.
Naphthoquinones: Structurally related compounds with similar oxidation states.
Piperazine Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
The uniqueness of 2-CHLORO-3-[4-(3,4-DICHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE lies in its combined structural elements, which confer specific biological activities and make it a valuable compound for research in medicinal chemistry and chemical biology.
Propriétés
IUPAC Name |
2-chloro-3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O4S/c21-15-6-5-12(11-16(15)22)30(28,29)25-9-7-24(8-10-25)18-17(23)19(26)13-3-1-2-4-14(13)20(18)27/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKRFCONHHRHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]sulfanyl-4-nitrobenzene](/img/structure/B4661711.png)
![3,5-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4661721.png)

![2-[(furan-2-ylmethyl)amino]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4661735.png)
![N-(2-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4661743.png)

![4-METHOXY-N-(2-{[(THIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4661764.png)
![N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4661770.png)
![diethyl {[(3-pyridinylmethyl)amino]methylene}malonate](/img/structure/B4661775.png)
![diethyl 5,5'-{[(furan-2-ylmethyl)imino]dimethanediyl}bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate)](/img/structure/B4661784.png)
![N-{1-(1-azepanylcarbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B4661787.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4661790.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4661800.png)
